molecular formula C8H15BrO2 B8757365 Tert-butyl 3-bromobutanoate

Tert-butyl 3-bromobutanoate

Katalognummer: B8757365
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: BMTKZHSFDITAAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound tert-butyl 3-bromobutanoate (CAS: Not explicitly listed in evidence) is an ester derivative of butanoic acid with a bromine substituent at the β-carbon (3rd position) and a tert-butyl ester group.

This compound is likely used in organic synthesis as a reactive intermediate, leveraging the tert-butyl group’s steric bulk to protect carboxylic acid functionalities and the bromine atom’s electrophilicity for further substitutions (e.g., nucleophilic displacement or cross-coupling reactions).

Eigenschaften

Molekularformel

C8H15BrO2

Molekulargewicht

223.11 g/mol

IUPAC-Name

tert-butyl 3-bromobutanoate

InChI

InChI=1S/C8H15BrO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI-Schlüssel

BMTKZHSFDITAAC-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)OC(C)(C)C)Br

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

tert-Butyl 3-bromobutanoate undergoes SN2 reactions due to the bromine’s electrophilic nature. This mechanism is facilitated by nucleophiles (e.g., amines, alkoxides) under basic conditions.

Example: Reaction with Amines

In analogs like tert-butyl 3-bromopropanoate, substitution with amines (e.g., 3-chloro-4-trifluoromethoxy-phenylamine) occurs under reflux in toluene with 2,6-lutidine as a base . While direct data for tert-butyl 3-bromobutanoate is limited, similar conditions likely apply:

  • Reaction Conditions : Reflux in toluene with 2,6-lutidine.

  • Yield : Up to 60% for analogous compounds .

  • Mechanism : The bromide leaves, forming a carbocation intermediate, followed by nucleophilic attack.

Example: O-Alkylation

tert-Butyl 4-bromobutanoate (a structural analog) reacts with methyl-4-nitro-3-hydroxybenzoate via O-alkylation using K2CO3 in DMF at 50°C . For tert-butyl 3-bromobutanoate, similar conditions would facilitate substitution at the bromine site:

  • Reaction Conditions : K2CO3 in DMF, 50°C for 16 hours.

  • Yield : 33% for analogous reactions .

Alkylation and Cross-Coupling

The bromine in tert-butyl 3-bromobutanoate enables alkylation reactions , where it serves as an electrophilic partner.

Example: Reaction with Grignard Reagents

While not explicitly documented for this compound, bromo esters generally react with Grignard reagents to form alkylated products. For instance, tert-butyl 3-bromopropanoate reacts with LDA (a strong base) to form alkylated derivatives .

Mechanistic Insights

  • Base Role : Bases like K2CO3 or 2,6-lutidine deprotonate nucleophiles, enhancing their reactivity .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize transition states in substitution reactions .

  • Steric Effects : The tert-butyl group may hinder nucleophilic attack, favoring SN2 over SN1 mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

tert-Butyl 4-Bromobutanoate (CAS: 110611-91-1)

Structural Differences :

  • Bromine is at the γ-carbon (4th position) instead of the β-carbon.
  • The tert-butyl ester group remains identical.

Physicochemical Properties :

Property tert-Butyl 4-Bromobutanoate tert-Butyl 3-Bromobutanoate (Inferred)
Molecular Formula C₈H₁₅BrO₂ C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol (exact) ~223.11 g/mol (estimated)
Stability Stable under recommended storage Likely similar stability
Reactivity Electrophilic bromine for SN2 Bromine at β-position may alter reactivity (e.g., steric hindrance)
(S)-tert-Butyl 3-Hydroxybutanoate (CAS: 82578-45-8)

Structural Differences :

  • Hydroxyl (-OH) replaces bromine at the β-carbon.
  • Chiral center (S-configuration) introduces stereochemical complexity.

Key Comparisons :

Property (S)-tert-Butyl 3-Hydroxybutanoate tert-Butyl 3-Bromobutanoate (Inferred)
Functional Group Hydroxyl (polar, H-bond donor) Bromine (electrophilic, leaving group)
Reactivity Participates in oxidation/esterification Suited for nucleophilic substitutions
Biological Relevance Intermediate in chiral drug synthesis Likely limited bioactivity (toxic if reactive)
Ethyl 3-Hydroxybutanoate (CAS: 2305-25-1)

Structural Differences :

  • Ethyl ester replaces tert-butyl group.
  • Hydroxyl at β-carbon.

Comparison Highlights :

  • Ethyl 3-hydroxybutanoate (similarity score 0.96 to tert-butyl derivatives) is less sterically hindered, enhancing enzymatic interactions in flavor/fragrance applications . The tert-butyl group in brominated analogs provides superior stability but reduced solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing tert-butyl 3-bromobutanoate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves the esterification of 3-bromobutanoic acid with tert-butanol under acidic catalysis (e.g., sulfuric acid). Optimization includes controlling stoichiometry (e.g., excess tert-butanol to drive esterification) and reaction temperature (typically 60–80°C). Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Adjust reaction time based on acid catalyst strength to minimize side reactions like hydrolysis.

Q. How should tert-butyl 3-bromobutanoate be handled and stored to ensure stability and safety?

  • Safety Protocols : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis or thermal decomposition. Avoid exposure to moisture, strong bases, or oxidizing agents, which may trigger ester cleavage or bromine displacement .
  • Handling : Use explosion-proof equipment and grounded containers during transfer to mitigate static discharge risks. Ensure proper ventilation to avoid vapor accumulation .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl 3-bromobutanoate, and what key spectral features should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify ester carbonyl signals (~170 ppm in ¹³C NMR) and tert-butyl group protons (singlet at ~1.2–1.4 ppm in ¹H NMR). The bromine substituent on C3 induces distinct splitting patterns in adjacent protons .
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br stretch (~560–650 cm⁻¹).
    • Validation : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How does the bromine substituent at the C3 position influence tert-butyl 3-bromobutanoate’s reactivity in nucleophilic substitution (SN) reactions?

  • Mechanistic Insight : The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the tert-butyl group may reduce SN2 reactivity, favoring SN1 pathways in polar solvents .
  • Experimental Design : Compare reaction kinetics using varying nucleophiles (e.g., KCN vs. NaN₃) and solvents (polar aprotic vs. protic). Monitor product ratios via GC or HPLC to infer dominant mechanisms .

Q. What computational strategies can predict the stability of tert-butyl 3-bromobutanoate under varying pH and solvent conditions?

  • DFT/MD Approaches : Use density functional theory (DFT) to model hydrolysis pathways, focusing on transition states and activation energies. Solvent effects (e.g., water vs. DMF) can be simulated using explicit solvent models to assess ester stability .
  • Validation : Correlate computational results with experimental stability tests (e.g., accelerated degradation studies under acidic/alkaline conditions).

Q. How can researchers resolve contradictions in reported yields for tert-butyl 3-bromobutanoate synthesis across different protocols?

  • Root-Cause Analysis : Investigate variables such as:

  • Catalyst Purity : Trace moisture in catalysts (e.g., H₂SO₄) may reduce esterification efficiency.
  • Workup Procedures : Incomplete neutralization of acid post-reaction can lead to ester hydrolysis during purification.
    • Mitigation : Standardize protocols using anhydrous reagents and inert atmospheres. Report detailed reaction conditions (e.g., stirring rate, heating method) to enhance reproducibility .

Q. What role does tert-butyl 3-bromobutanoate play in synthesizing bioactive molecules, and how can its reactivity be tailored for specific applications?

  • Applications : The compound serves as a key intermediate in pharmaceuticals (e.g., β-lactam antibiotics) and agrochemicals. Its bromine atom allows functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
  • Tailoring Reactivity : Modify reaction conditions (e.g., Pd catalyst loading, ligand choice) to optimize coupling efficiency. Use protecting groups (e.g., silyl ethers) to shield the ester during multi-step syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.